3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated quinazoline derivative with a nitro-substituted pyrrole under acidic or basic conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and nitro groups, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMSO, acetonitrile), catalysts (palladium, copper salts).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide).
Major Products
Scientific Research Applications
3-Bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and nitro groups . These interactions can lead to the modulation of biological pathways, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-nitro-1H-pyrrolo[2,1-b]quinazolin-9-one: Similar structure but lacks the hydrogen atoms at positions 2 and 3.
6-Nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Similar structure but lacks the bromine atom.
3-Bromo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Similar structure but lacks the nitro group.
Uniqueness
3-Bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity . This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H8BrN3O3 |
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Molecular Weight |
310.10 g/mol |
IUPAC Name |
3-bromo-6-nitro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H8BrN3O3/c12-8-3-4-14-10(8)13-9-5-6(15(17)18)1-2-7(9)11(14)16/h1-2,5,8H,3-4H2 |
InChI Key |
LAFVCJZTMJCPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C1Br |
Origin of Product |
United States |
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